molecular formula C9H15ClO2 B596619 (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 139892-53-8

(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B596619
M. Wt: 190.667
InChI Key: XGQRXAWHKWEULC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, without specific data on “®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane”, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data on “®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane”, I can’t provide a detailed analysis .

Scientific Research Applications

Structural Corrections and Determinations

Research by Runsink and Meier (1985) involved the correction of structure determinations on monomethyl-substituted 2-(chloromethyl)-1,4-dioxaspiro[4.5]decanes and related compounds. Using 13C NMR spectroscopy, the authors corrected previous misassignments of syn/anti isomers and addressed errors in literature, highlighting the importance of accurate structural identification for chemical synthesis and analysis Runsink & Meier, 1985.

Regioselective Synthesis Techniques

Alonso et al. (2005) developed a regioselective synthesis method for 1,7-dioxaspiro[4.4]nonanes starting from a trimethylenemethane dianion synthon. This approach demonstrates the versatility of 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene in synthesizing complex molecules, contributing to the synthesis of natural product skeletons and potentially impacting drug discovery and development Alonso et al., 2005.

Pheromone Synthesis and Biological Studies

Zarbin, Oliveira, and Delay (2003) described a diastereoselective route to synthesize pheromone components of the wasp Paravespula vulgaris. Their work showcases the application of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane derivatives in ecological and biological studies, offering insights into species-specific communication and potential applications in pest control Zarbin, Oliveira, & Delay, 2003.

Synthesis of Stereoisomers for Biological Applications

Mori and Ikunaka (1984) synthesized all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees. Their methodology involved dianion alkylation, highlighting the compound's significance in creating bioactive molecules and exploring their ecological roles Mori & Ikunaka, 1984.

Advanced Organic Synthesis and Natural Product Chemistry

Research into the synthesis of spiroacetals, including 1,4-dioxaspiro[4.5]decane derivatives, explores their widespread presence in nature and importance in insect pheromones. Francke and Kitching (2001) compiled knowledge on volatile spiroacetals, their structures, distribution in insects, and synthetic approaches, underscoring the compound's relevance in natural product chemistry and synthetic organic chemistry Francke & Kitching, 2001.

properties

IUPAC Name

(3R)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQRXAWHKWEULC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

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